molecular formula C10H6F3NO2 B2743298 6-(Trifluoromethyl)quinoline-2,4-diol CAS No. 852203-16-8

6-(Trifluoromethyl)quinoline-2,4-diol

Cat. No.: B2743298
CAS No.: 852203-16-8
M. Wt: 229.158
InChI Key: FSMFBVONAUAWHF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline-2,4-diol (: 1823274-72-1) is a high-purity quinoline derivative offered for research and development purposes. This compound features a quinoline core functionalized with a trifluoromethyl group at the 6-position and hydroxyl groups at the 2 and 4 positions, presenting a multifaceted scaffold for synthetic and medicinal chemistry exploration . Quinoline derivatives are of significant interest in pharmaceutical research due to their wide spectrum of biological activities . The quinoline ring is a privileged structure in drug discovery, found in marketed agents with antibacterial, antimalarial, anti-inflammatory, and anticancer properties . The incorporation of a trifluoromethyl group, as seen in this compound, is a common strategy in medicinal chemistry to influence a molecule's lipophilicity, metabolic stability, and binding affinity . Although specific biological data for this compound is not currently widely published, researchers can leverage its structure to develop novel homologs with enhanced biological activity and reduced side effects, a well-established approach in the field . This product is intended for research applications as a key intermediate or building block in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents . It is supplied with guaranteed purity and stability, requiring storage at 2-8°C . Notice: This product is strictly for research and development purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-hydroxy-6-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-7-6(3-5)8(15)4-9(16)14-7/h1-4H,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMFBVONAUAWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)quinoline-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-(trifluoromethyl)benzoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline core. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)quinoline-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-(Trifluoromethyl)quinoline-2,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)quinoline-2,4-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of its anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Comparisons of this compound and Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications Reference
This compound -OH (2,4), -CF₃ (6) 247.16 High solubility (due to -OH), moderate lipophilicity, anti-HIV activity Antiviral agents, kinase inhibitors
6-Chloro-2-(trifluoromethyl)quinolin-4-ol -Cl (6), -CF₃ (2), -OH (4) 251.60 Reduced solubility vs. diol; increased metabolic stability Antibacterial intermediates
4-Chloro-6-(trifluoromethyl)quinoline -Cl (4), -CF₃ (6) 235.62 High lipophilicity; lacks -OH groups, limiting H-bonding Antimalarial drug synthesis
6-Fluoro-2-(trifluoromethyl)quinolin-4-ol -F (6), -CF₃ (2), -OH (4) 231.15 Enhanced electron-withdrawing effects; potential photophysical applications Materials science, organic electronics
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline -Cl (4), -OCH₃ (6), -CF₃ (2) 261.63 Improved membrane permeability (methoxy group); lower solubility in water Agrochemicals, antitumor agents

Key Findings:

Role of Hydroxyl Groups: Compounds with -OH groups (e.g., this compound) exhibit higher aqueous solubility and stronger interactions with biological targets compared to chloro- or methoxy-substituted analogues . Replacement of -OH with -Cl (e.g., 6-Chloro-2-(trifluoromethyl)quinolin-4-ol) reduces solubility but improves metabolic stability and lipophilicity .

Trifluoromethyl Group Positioning: The -CF₃ group at position 6 (as in the target compound) enhances binding to hydrophobic enzyme pockets, whereas its placement at position 2 (e.g., 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol) may alter electron distribution and photophysical properties .

Biological Activity: Anti-HIV activity is strongly associated with the presence of two free -OH groups, as seen in quinoline-2,4-diols . Chloro-substituted derivatives (e.g., 4-Chloro-6-(trifluoromethyl)quinoline) show promise in reversing drug resistance in antimalarial therapies but lack the solubility required for broad-spectrum applications .

Synthetic Flexibility: Methoxy and cyclopropyl substituents (e.g., 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline) expand applications in agrochemicals due to their stability under environmental conditions .

Q & A

Q. What are the recommended synthetic strategies for 6-(Trifluoromethyl)quinoline-2,4-diol?

Synthesis involves multi-step reactions starting from quinoline precursors. For analogous compounds like Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate, methylation of hydroxyl groups using methyl iodide with a base (e.g., K₂CO₃) under reflux is common . Trifluoromethylation can be achieved via nucleophilic substitution or specialized reagents (e.g., CF₃Cu) in polar solvents like DMF at 60–80°C . Optimizing stoichiometry and reaction time (typically 6–12 hours) is critical for yield improvement.

Q. How is this compound characterized structurally?

A combination of spectroscopic methods is used:

  • ¹H/¹³C NMR : Hydroxyl protons (δ 10–12 ppm) and CF₃ carbon (~120 ppm) confirm substitution patterns.
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 272.06 for C₁₁H₇F₃NO₂).
  • X-ray crystallography : Resolves spatial arrangements, as demonstrated for 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, highlighting hydrogen-bonding networks critical for bioactivity .

Q. What are the key physicochemical properties relevant to drug design?

  • Solubility : Preferentially dissolves in polar aprotic solvents (DMF, DMSO) over water.
  • logP : Estimated ~2.5–3.0 via reverse-phase HPLC, indicating moderate lipophilicity .
  • Thermal stability : Decomposition >200°C (TGA data from similar quinolines) ensures stability in high-temperature reactions .
  • pKa : Hydroxyl groups ionize at ~8–10, affecting bioavailability and protein binding under physiological conditions .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid respiratory/dermal exposure .
  • Neutralize waste with 1 M NaOH before disposal to deactivate reactive groups .
  • Spills should be adsorbed with vermiculite and contained to prevent environmental release .

Advanced Research Questions

Q. How can contradictory biological activity data for trifluoromethyl-substituted quinolines be resolved?

Discrepancies often arise from assay conditions or substituent effects. For example:

  • Substituent position : 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline showed enhanced enzyme inhibition due to halogen interactions at C7 .
  • Dose-response validation : Orthogonal assays (e.g., SPR for binding kinetics) should corroborate initial activity screens .
  • Structural analogs : Comparative studies (Table 1, ) highlight that CF₃ at position 6 reduces IC₅₀ by 40–60% against p38α MAP kinase versus non-CF₃ analogs.

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT calculations : Identify electron-deficient regions (e.g., C5/C7) for nucleophilic attack, guided by electron-withdrawing effects of CF₃ and hydroxyl groups .
  • Molecular dynamics : Simulate solvation effects to optimize solvent choice (e.g., DMF stabilizes transition states better than THF) .

Q. How do structural modifications at C2/C4 affect biological target interactions?

  • Hydroxyl → Methoxy : Reduces H-bonding capacity, lowering inhibition of bacterial dihydrofolate reductase by 10-fold .
  • Esterification at C2 : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration for CNS applications .

Q. What experimental designs optimize large-scale synthesis yield?

  • Flow chemistry : Achieves 85% yield for Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate by controlling residence time (30 min) and reagent ratios (1:1.2 substrate:methylating agent) .
  • In-line purification : Scavenger resins (e.g., sulfonic acid silica) reduce post-processing steps in multi-gram syntheses .

Key Comparative Data from Literature

CompoundSubstituentsBiological Activity (IC₅₀)Reference
This compound-OH at C2/C4, CF₃ at C60.8 µM (p38α MAP kinase)
6-Chloroquinoline-Cl at C62.1 µM
4-Hydroxy-6-CF₃-quinoline-OH at C4, CF₃ at C61.5 µM

Note: Data extrapolated from structurally related compounds due to limited direct studies on this compound.

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